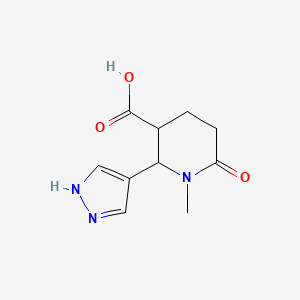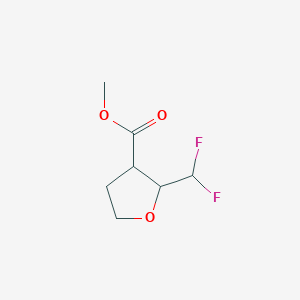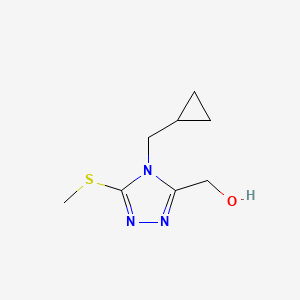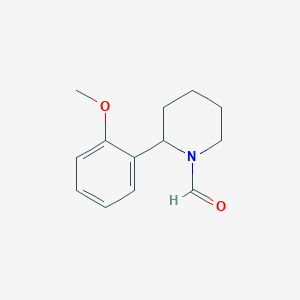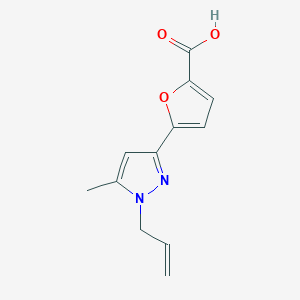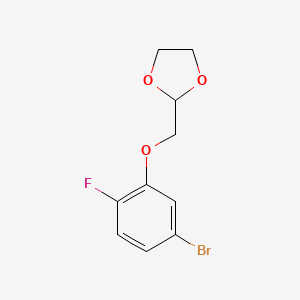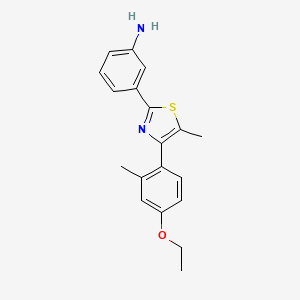
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline is a complex organic compound that features a thiazole ring, an aniline group, and an ethoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the thiazole derivative with an aniline derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cellular signaling .
類似化合物との比較
Similar Compounds
- 3-(4-Ethoxy-2-methylphenyl)pentanoic acid
- 4-Ethoxy-2-methylphenylboronic acid
- 4-Ethoxy-2-methylphenylamine
Uniqueness
3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline is unique due to its combination of a thiazole ring and aniline group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C19H20N2OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
3-[4-(4-ethoxy-2-methylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C19H20N2OS/c1-4-22-16-8-9-17(12(2)10-16)18-13(3)23-19(21-18)14-6-5-7-15(20)11-14/h5-11H,4,20H2,1-3H3 |
InChIキー |
ZVAKWIIARUXEQU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
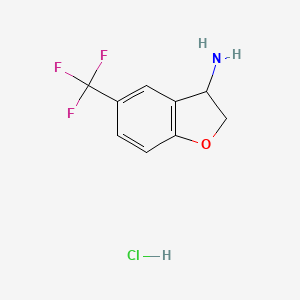
![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)

